N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrimidine-2-carboxamide

Description

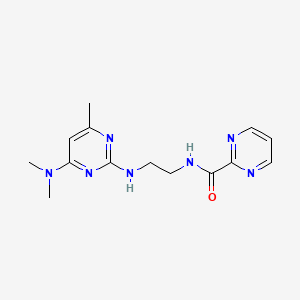

N-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrimidine-2-carboxamide is a pyrimidine-based compound featuring a dimethylamino group at the 4-position and a methyl group at the 6-position of the central pyrimidine ring. The structure is further extended via an ethylamino linker to a second pyrimidine-2-carboxamide moiety. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids .

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7O/c1-10-9-11(21(2)3)20-14(19-10)18-8-7-17-13(22)12-15-5-4-6-16-12/h4-6,9H,7-8H2,1-3H3,(H,17,22)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOYBHOGXVSUHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C2=NC=CC=N2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 301.35 g/mol. The compound features a pyrimidine core, which is known for its role in various biological processes and drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

- Alkylation : The starting material, 4-(dimethylamino)-6-methylpyrimidine, is alkylated with an appropriate ethylating agent.

- Amidation : The resulting intermediate undergoes amidation to introduce the carboxamide group.

- Purification : The final product is purified using standard techniques such as crystallization or chromatography.

Antimicrobial Properties

Recent studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. In vitro studies demonstrate that it may inhibit specific kinases involved in cancer cell signaling pathways. For example, compounds with similar structures have been shown to inhibit Syk kinase, which plays a crucial role in tumor progression .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and π-stacking interactions typical of pyrimidine derivatives. This interaction enhances its selectivity and potency against specific enzymes and receptors .

Case Studies

A recent study evaluated the pharmacokinetic properties of a related pyrimidine compound (Compound 24), which exhibited promising results:

| Parameter | Value |

|---|---|

| C max (µg/mL) | 592 ± 62 |

| t½ (h) | 26.2 ± 0.9 |

| Clearance (CL L/h/kg) | 1.5 ± 0.3 |

| Oral Bioavailability (F) | 40.7% |

This study highlights the favorable pharmacokinetic profile that could be expected from similar pyrimidine-based compounds, indicating potential for further development in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

BMS-354825 (Dual Src/Abl Kinase Inhibitor)

Structure : BMS-354825 () comprises a thiazole-5-carboxamide core linked to a 2-methylpyrimidin-4-amine group substituted with a hydroxyethyl-piperazine moiety.

Key Differences :

- The target compound utilizes a pyrimidine-ethyl-pyrimidine backbone, whereas BMS-354825 employs a thiazole-pyrimidine hybrid.

- BMS-354825 includes a chlorophenyl group and a hydroxyethyl-piperazine, which enhance solubility and kinase binding .

Biological Activity: BMS-354825 demonstrated potent antiproliferative activity against hematological and solid tumors, achieving complete tumor regression in a K562 xenograft model of CML. Its oral bioavailability and low toxicity profile highlight the importance of substituent optimization in pyrimidine derivatives .

Synthesis :

While synthesis details for the target compound are unavailable, BMS-354825’s development underscores the value of iterative structural modifications to balance potency and pharmacokinetics.

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Structure: This compound () features a pyrimidine core with fluorophenyl and methoxyphenylaminomethyl substituents. Key Differences:

- The target compound lacks fluorophenyl and methoxyphenyl groups but incorporates a second pyrimidine-carboxamide.

- Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the phenyl group) in ’s compound influence conformational stability, a factor critical for target binding .

Biological Activity :

Similar pyrimidine derivatives exhibit antibacterial and antifungal activity, attributed to substituent-driven interactions with microbial enzymes or membranes. The absence of hydrogen bonding at N5 in this compound (unlike its chlorophenyl analog) may reduce potency, emphasizing the role of substituent electronic effects .

PROTAC Targeting Tissue Transglutaminase (TG2)

Structure: The PROTAC in shares an ethylamino-pyrimidine backbone but incorporates an azidoethoxy group and phenylacetamide for E3 ligase recruitment. Key Differences:

- The target compound’s carboxamide group may limit proteasome-targeting utility compared to the PROTAC’s azide and phenylacetamide moieties.

Synthesis and Yield: The PROTAC’s synthesis achieved only 25% yield under DIPEA/DMSO conditions at 60°C, reflecting challenges in coupling reactions for complex pyrimidine derivatives.

Thieno[2,3-d]pyrimidine-6-carboxamide Derivative

Structure: This compound () features a thienopyrimidine core with a dimethylaminoethyl group and tetrahydro-2H-pyran-4-yloxy substituent. Key Differences:

- The thienopyrimidine core may offer enhanced metabolic stability compared to the target compound’s pyrimidine-ethyl-pyrimidine scaffold.

Synthesis: While synthesis details are sparse, the presence of a dimethylaminoethyl group suggests shared challenges in amine linker functionalization, a common step in pyrimidine-based drug development .

Comparative Data Table

Key Research Findings and Implications

- Structural Optimization : Substituent choice (e.g., fluorophenyl vs. methoxyphenyl) profoundly impacts biological activity and physicochemical properties .

- Synthesis Challenges: Low yields in PROTAC synthesis (25%) and complex functionalization steps in thienopyrimidines highlight the need for improved coupling strategies .

- Therapeutic Potential: Pyrimidine-carboxamide derivatives remain promising for kinase inhibition, though target compound-specific data is required to validate hypotheses .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for high purity?

Methodological Answer:

The synthesis typically involves coupling reactions using activating agents like HBTU or HATU in polar aprotic solvents (e.g., DMF) with bases such as DIPEA or NMM. Critical parameters include:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

- Purification : Post-synthesis, HPLC (≥98% purity threshold) is essential to isolate the target compound from intermediates or byproducts .

- Reagent stoichiometry : A 1:1 molar ratio of amine and carboxylic acid derivatives ensures efficient coupling. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Basic: What spectroscopic and analytical techniques are used to confirm structural integrity and purity?

Methodological Answer:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., dimethylamino and pyrimidine moieties). For example, aromatic protons in pyrimidine rings resonate at δ 7.5–8.5 ppm .

- HRMS : Validates molecular weight (e.g., m/z matching [M+H]+ or [M+Na]+ ions within 5 ppm error) .

- HPLC : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can computational modeling guide the optimization of synthesis and biological activity?

Methodological Answer:

- Reaction path simulations : Quantum mechanical calculations (e.g., DFT) identify transition states and intermediates, narrowing experimental conditions .

- Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes) by analyzing interactions like hydrogen bonds or π-π stacking between the compound’s pyrimidine groups and active-site residues .

- ADMET prediction : Tools like SwissADME assess metabolic stability, leveraging the dimethylamino group’s lipophilicity to enhance bioavailability .

Advanced: How do structural features (e.g., dimethylamino and pyrimidine groups) influence bioactivity and stability?

Methodological Answer:

- Dimethylamino group : Enhances solubility via protonation at physiological pH while contributing to hydrogen bonding with targets .

- Pyrimidine core : Provides rigidity for target binding; substitutions at the 2- and 4-positions modulate electronic effects (e.g., electron-donating groups increase nucleophilic reactivity) .

- Stability : Intramolecular hydrogen bonds (e.g., N–H⋯N) reduce conformational flexibility, improving thermal stability. Crystallography reveals such interactions in analogous compounds .

Advanced: How should researchers address contradictory data in biological activity assessments?

Methodological Answer:

- Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems to rule out cell-specific effects.

- Analytical cross-check : Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Structural analogs : Compare activity trends with derivatives lacking specific substituents (e.g., replacing dimethylamino with ethylamino) to isolate functional group contributions .

Advanced: What strategies improve metabolic stability without compromising target binding?

Methodological Answer:

- Isosteric replacements : Substitute labile groups (e.g., methyl with trifluoromethyl) to resist oxidative metabolism .

- Prodrug design : Mask polar groups (e.g., carboxamide) with ester prodrugs, improving membrane permeability .

- Crystallographic analysis : Identify non-essential hydrogen bonds for elimination, simplifying the scaffold while retaining activity .

Advanced: What challenges arise in characterizing hydrogen bonding networks, and how do they impact stability?

Methodological Answer:

- X-ray crystallography : Resolves intermolecular interactions (e.g., C–H⋯O bonds) that stabilize crystal packing. For example, weak C–H⋯π interactions in analogs contribute to lattice stability .

- Dynamic effects : Solution-state NMR detects transient hydrogen bonds, which may differ from solid-state structures.

- Impact on solubility : Strong intramolecular bonds reduce polarity, requiring co-solvents (e.g., DMSO) for biological testing .

Basic: What analytical methods are recommended for stability studies under varying conditions?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions, monitoring degradation via HPLC-MS to identify labile sites .

- Long-term storage : Assess stability at -20°C in inert atmospheres (argon) to prevent oxidation.

Advanced: How to design experiments for studying target interactions (e.g., enzyme inhibition)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for binding .

- Mutagenesis studies : Replace key residues (e.g., catalytic lysine) to validate interaction sites predicted by docking .

Advanced: How do reaction fundamentals inform scalable synthesis for research quantities?

Methodological Answer:

- Reactor design : Continuous-flow systems improve heat/mass transfer for exothermic coupling reactions .

- Catalyst screening : Immobilized catalysts (e.g., Pd/C) enhance reusability and reduce metal contamination .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, ensuring consistency during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.